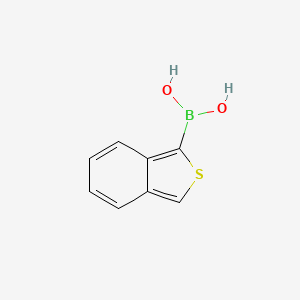

2-Benzothiophen-1-ylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzothiophen-1-ylboronic acid is an organic compound with the molecular formula C8H7BO2S. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiophen-1-ylboronic acid typically involves the reaction of 2-bromobenzothiophene with a boronic ester. This process is facilitated by a palladium catalyst under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: 2-Benzothiophen-1-ylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted benzothiophenes.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling.

Bases: Such as potassium carbonate or sodium hydroxide.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Sulfoxides and Sulfones: Formed through oxidation reactions.

Scientific Research Applications

2-Benzothiophen-1-ylboronic acid, also known as Benzo[b]thien-2-ylboronic acid or Thianaphthene-2-boronic Acid, is a boronic acid derivative with diverse applications in chemical synthesis and medicinal chemistry . It appears as a white to off-white powder and is utilized as a reactant in various chemical processes .

Scientific Research Applications

This compound plays a crucial role in several scientific applications:

- Reactant in chemical reactions It is involved in chemoselective modification of oncolytic adenovirus and UV promoted phenanthridine syntheses .

- Suzuki-Miyaura cross-coupling reactions It serves as a reagent in Suzuki-Miyaura cross-coupling reactions, which are extensively used in organic chemistry, polymer science, and pharmaceutical industries .

- Preparation of enzyme inhibitors this compound is used in the preparation of 3-(dihydroxyboryl)benzoic acids as D,D-carboxypeptidase R39 inhibitors and CYP11B1 inhibitors for treatment of cortisol dependent diseases .

- Synthesis of a phosphorescent sensor It is used in the synthesis of phosphorescent sensors for the quantification of copper(II) ions .

- Anti-cancer agent It is a key building block for the anti-cancer agent Rogaratinib .

- ROS-based activators Boronic acids and their derivatives can be used as ROS-based activators to improve the selectivity for tumor cells . These prodrugs are not deleterious to normal cells owing to the electron-withdrawing effect of the boronate group, but H2O2 in cancer cells cleaves the boronic ester or boronic acid to a hydroxyl group, which increases electron release to the nitrogen of the mustard moiety, affording a highly electrophilic aziridinium ring that induces DNA cross-linking .

- β-Lactamase Inhibitor Benzo[b]thiophene-2-ylboronic acid is a 27 nM inhibitor of the class C beta-lactamase AmpC and potentiates the activity of beta-lactam antibiotics in bacteria that express this and related enzymes .

Boronic Acids in Medicinal Chemistry

Mechanism of Action

The primary mechanism of action of 2-Benzothiophen-1-ylboronic acid involves its role as a boronic acid derivative. It acts as an inhibitor of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The compound binds to the active site of the enzyme, preventing it from hydrolyzing beta-lactam antibiotics, thereby potentiating their activity .

Comparison with Similar Compounds

- 1-Benzothiophen-2-ylboronic acid

- Benzo[b]thiophene-2-ylboronic acid

- Thianaphthene-2-ylboronic acid

Comparison: 2-Benzothiophen-1-ylboronic acid is unique due to its specific structural configuration, which provides distinct reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers enhanced stability and efficiency in Suzuki-Miyaura coupling reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula |

C8H7BO2S |

|---|---|

Molecular Weight |

178.02 g/mol |

IUPAC Name |

2-benzothiophen-1-ylboronic acid |

InChI |

InChI=1S/C8H7BO2S/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h1-5,10-11H |

InChI Key |

GHZNTRBLLQOGDQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C=CC=CC2=CS1)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.